N-benzyl-2-[8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide
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Overview
Description
N-benzyl-2-[8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazoloquinoline core, a benzyl group, and an acetamide moiety The presence of the fluorophenyl group adds to its distinct chemical properties
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also interact with a variety of biochemical pathways.
Result of Action
Similar compounds have been shown to have a broad range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.
Preparation Methods
The synthesis of N-benzyl-2-[8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazoloquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors such as ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate and 2-aminobenzylamine under acidic conditions.
Introduction of the benzyl group: The benzylation of the pyrazoloquinoline core can be performed using benzyl bromide in the presence of a base such as potassium carbonate.
Acetamide formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-benzyl-2-[8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazoloquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used, and they often include various substituted pyrazoloquinoline derivatives.
Scientific Research Applications
N-benzyl-2-[8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory, anticancer, and antiviral properties.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in various biological assays to study its interactions with biological targets, including enzymes and receptors.
Comparison with Similar Compounds
N-benzyl-2-[8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrazole core but differ in their substitution patterns and biological activities.
Indole derivatives: Indole-based compounds also exhibit diverse biological activities and are structurally related due to the presence of a fused heterocyclic system.
Quinoline derivatives: Compounds with a quinoline core are widely studied for their pharmacological properties and can serve as a basis for comparison.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-2-[8-ethyl-3-(4-fluorophenyl)pyrazolo[4,3-c]quinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O/c1-2-18-8-13-24-22(14-18)27-23(16-29-24)26(20-9-11-21(28)12-10-20)31-32(27)17-25(33)30-15-19-6-4-3-5-7-19/h3-14,16H,2,15,17H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCGGVVYYOXMNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3CC(=O)NCC4=CC=CC=C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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